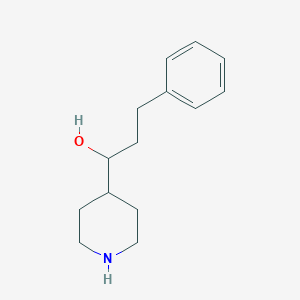

3-フェニル-1-(ピペリジン-4-イル)プロパン-1-オール

概要

説明

The compound 3-Phenyl-1-(piperidin-4-yl)propan-1-ol is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives, which are relevant to the analysis of the compound . Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and it is a common motif in medicinal chemistry due to its presence in many biologically active molecules .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including Michael addition, substitution reactions, and reductive aminations. For instance, a novel piperidine derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another compound was synthesized by substitution reaction of a piperidine derivative with a sulfonyl chloride . Hydrolytic kinetic resolution (HKR) was used to synthesize enantiomers of a piperidine-containing compound . These methods demonstrate the versatility of synthetic approaches to piperidine derivatives, which could be applied to the synthesis of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray crystallography. The crystal structure of some derivatives reveals that the piperidine ring can adopt a chair conformation, and the overall geometry can be influenced by various substituents . Density functional theory (DFT) calculations are also used to study the molecular geometry and predict spectroscopic properties, which generally show good agreement with experimental data .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including intermolecular hydrogen bonding and π-π interactions, which can influence the stability and reactivity of the molecules . The reactivity of different sites within the molecule can be studied using local reactivity descriptors, and the electronic absorption spectrum can be predicted to understand the electronic properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as thermal stability, optical properties, and molecular electrostatic potential, are important for understanding their behavior and potential applications. For example, thermal analysis of a piperidine derivative showed stability in a specific temperature range . The HOMO-LUMO energy gap and other electronic parameters are evaluated to assess the electronic properties of the molecules . The molecular electrostatic potential map can identify reactive sites on the molecular surface, which is crucial for understanding interactions with biological targets .

科学的研究の応用

薬理学的調査

3-フェニル-1-(ピペリジン-4-イル)プロパン-1-オール: は、医薬品化学で一般的なモチーフであるピペリジン構造により、その潜在的な薬理学的用途について研究されてきました . ピペリジン誘導体は、抗ウイルス、抗菌、抗がん特性を含む、幅広い生物活性で知られています . この化合物は、新しい治療薬を開発するための貴重な足場となる可能性があります。

神経疾患治療

ピペリジンコアを持つ化合物は、神経保護効果について頻繁に調査されています。 研究によると、同様の構造は、アルツハイマー病、パーキンソン病、統合失調症などの神経疾患の治療に役立つ可能性があります .

抗菌活性

ピペリジン環は、多くの抗菌剤の一部です。 研究により、ピペリジン環への修飾は、有意な抗菌および抗真菌活性を持つ化合物につながることが示されています . これは、3-フェニル-1-(ピペリジン-4-イル)プロパン-1-オールを修飾して、抗菌剤としての有効性を高めることができることを示唆しています。

抗がん研究

ピペリジン誘導体は、その抗がん特性について調査されてきました。 3-フェニル-1-(ピペリジン-4-イル)プロパン-1-オールにおけるフェニル基の存在は、特定の癌細胞株または腫瘍の増殖と転移に関与する経路を標的とするアナログを設計するために活用できます .

化学合成

この化合物は、有機合成の中間体として役立ち、さまざまな医薬品の開発につながる可能性があります。 その構造により、さらなる官能基化が可能になり、合成化学における汎用性の高いビルディングブロックになります .

作用機序

Target of Action

Similar compounds have been known to target proteins like serine/threonine-protein kinase b-raf . These proteins play a crucial role in regulating cell growth and proliferation.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Compounds with similar structures have been implicated in pathways related to cell growth and proliferation . The compound’s interaction with its targets could potentially influence these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

Factors such as the compound’s molecular weight (21932 g/mol) , and its structural features, including the presence of a piperidine ring and a phenyl group, could influence its pharmacokinetic properties. These properties would ultimately impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

Based on its potential targets and the known effects of similar compounds, it could potentially influence cell growth and proliferation .

Safety and Hazards

生化学分析

Biochemical Properties

3-Phenyl-1-(piperidin-4-yl)propan-1-ol plays a significant role in various biochemical reactions. It is known to interact with muscarinic cholinergic receptors, acting as a muscarinic antagonist . This interaction inhibits the actions of endogenous acetylcholine, thereby blocking the receptor’s activity. The compound’s role as a muscarinic antagonist makes it valuable in the study of neurological disorders and the development of therapeutic agents.

Cellular Effects

3-Phenyl-1-(piperidin-4-yl)propan-1-ol has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving muscarinic receptors . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s antagonistic action on muscarinic receptors can affect neurotransmitter release, impacting neuronal communication and function.

Molecular Mechanism

The molecular mechanism of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol involves its binding to muscarinic cholinergic receptors. By binding to these receptors, the compound prevents the activation of the receptor by acetylcholine . This inhibition can lead to a decrease in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to adaptive changes in cellular responses, potentially altering gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing symptoms of neurological disorders . At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity to specific organs. Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

3-Phenyl-1-(piperidin-4-yl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways. These metabolic processes can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in particular tissues, depending on its affinity for transporters and binding sites. This distribution pattern affects its localization and concentration within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

3-Phenyl-1-(piperidin-4-yl)propan-1-ol exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the endoplasmic reticulum or mitochondria, can affect its interactions with other biomolecules and its role in cellular processes.

特性

IUPAC Name |

3-phenyl-1-piperidin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJVCEXVUFHCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593143 | |

| Record name | 3-Phenyl-1-(piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24152-52-1 | |

| Record name | α-(2-Phenylethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24152-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1-(piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1289268.png)

![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)